Lipophilicity (LogP) Comparison: Unsubstituted Benzamide vs. 4‑Methoxy Analog
The target compound displays a computed LogP of 3.53 (XLogP3‑AA 3.0 from PubChem) , whereas the 4‑methoxy analog (CAS 303147-29-7, MW 298.36) introduces an additional oxygen atom, increasing hydrogen‑bond acceptor count and raising logP by approximately 0.2‑0.5 log units based on fragment‑based estimates [1]. The lower lipophilicity of the unsubstituted benzamide keeps it closer to the optimal range for oral absorption (LogP 1‑3), making it a more suitable starting point for CNS‑penetrant candidates.
| Evidence Dimension | Computed octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.53 (ChemScene); XLogP3‑AA 3.0 (PubChem) |
| Comparator Or Baseline | N-(5-Cyano-2-(methylsulfanyl)phenyl)-4-methoxybenzenecarboxamide (CAS 303147-29-7), estimated LogP >3.8 |
| Quantified Difference | Target compound LogP approximately 0.3–0.8 units lower than the 4‑methoxy analog |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem) and proprietary model (ChemScene) |
Why This Matters
A lower LogP value within the drug‑like space reduces the risk of poor aqueous solubility and high metabolic clearance, making the target compound a preferred intermediate for early‑stage oral drug discovery programs.
- [1] PubChem Compound Summary for N-(5-Cyano-2-(methylsulfanyl)phenyl)-4-methoxybenzenecarboxamide (CID estimated), demonstrating increased molecular weight and hydrogen‑bond acceptor count. View Source
